![molecular formula C18H15NO5S B497974 3-{[(4-Methoxynaphthyl)sulfonyl]amino}benzoic acid CAS No. 927638-20-8](/img/structure/B497974.png)
3-{[(4-Methoxynaphthyl)sulfonyl]amino}benzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the benzoic acid moiety with the methoxynaphthyl group via a sulfonamide linkage. This could potentially be achieved through a series of reactions including nucleophilic substitution and condensation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzoic acid group, a sulfonamide group, and a methoxynaphthyl group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. For example, the benzoic acid moiety might undergo reactions typical of carboxylic acids, while the sulfonamide linkage might participate in reactions characteristic of sulfonamides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group and the carboxylic acid group might confer solubility in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(4-methoxynaphthalen-1-yl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5S/c1-24-16-9-10-17(15-8-3-2-7-14(15)16)25(22,23)19-13-6-4-5-12(11-13)18(20)21/h2-11,19H,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHNKEXLWCIYFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-Methoxynaphthyl)sulfonyl]amino}benzoic acid |
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